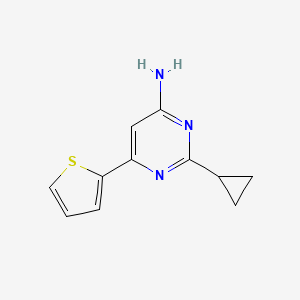
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions include refluxing with POCl3 in the presence of DMF and carrying out nucleophilic substitution reactions with aniline .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine” includes a pyrimidine ring attached to a thiophene ring and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a chemical compound involved in the synthesis of various pyrimidine derivatives, which have been studied for their potential biological activities. Research has explored the synthesis of these compounds and their applications in areas such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities.
For instance, studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic properties, suggesting their potential in developing new therapeutic agents for inflammation and pain management (Sondhi et al., 2009). Similarly, other research has focused on the design and synthesis of pyrimidine compounds to inhibit CDK2 enzymes, which play a crucial role in cell cycle regulation, thereby indicating their potential application in anticancer therapies (A. Abdel-Rahman et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrimidine derivatives have also been a significant area of interest. Compounds synthesized from 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have been evaluated for their efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Pesticidal Activities
In addition to therapeutic applications, pyrimidine derivatives synthesized from 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have shown potential as pesticidal agents. Research in this domain focuses on the development of compounds that can effectively control pests and plant diseases, contributing to agricultural productivity and food security (W. Choi et al., 2015).
Propriétés
IUPAC Name |
2-cyclopropyl-6-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOWHMOGSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
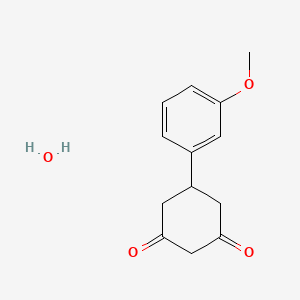
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
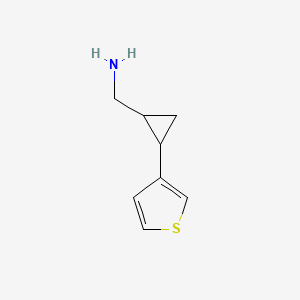
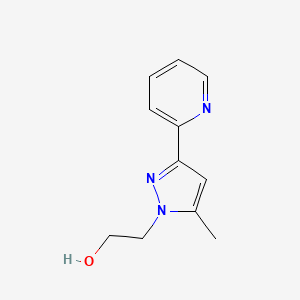
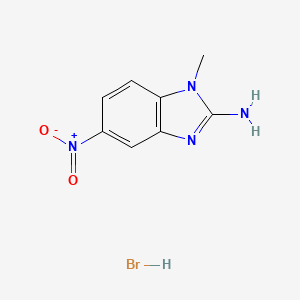
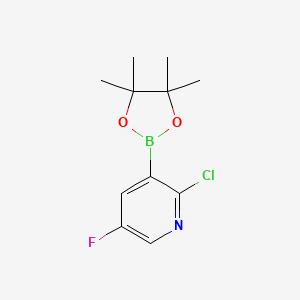
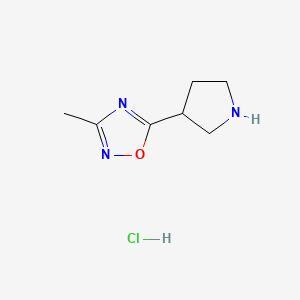
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
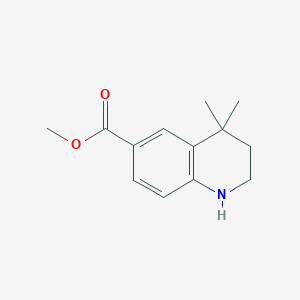
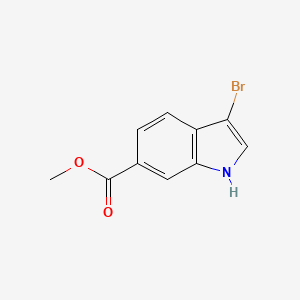
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)